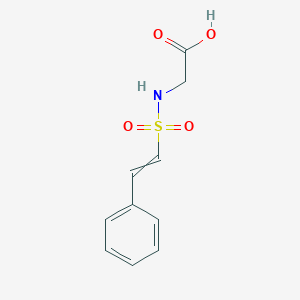
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylpiperidine and a pyrrolidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with pyrrolidine under basic conditions.
Introduction of Methylpiperidine: The final step involves the alkylation of the pyridine ring with 1-methylpiperidine, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: H2/Pd-C, NaBH4 (sodium borohydride)
Substitution: NaH, KOtBu, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated derivatives.
科学研究应用
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.
相似化合物的比较
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.
2-(Pyrrolidin-1-yl)pyridine: Lacks the methylpiperidine group, which could influence its pharmacokinetic properties.
Uniqueness
3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methylpiperidine and pyrrolidine groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its binding affinity to certain biological targets or improve its stability under various conditions.
属性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
3-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-8-14(17)13-7-6-9-16-15(13)18-11-4-5-12-18/h6-7,9,14H,2-5,8,10-12H2,1H3 |
InChI 键 |
XLMQBMGCEIANSQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)











